molecular formula C10H11ClN2O4S B6087803 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B6087803
M. Wt: 290.72 g/mol
InChI Key: FAXCXDDGASHOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of benzoxazine derivatives and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has also been shown to possess anti-inflammatory and antioxidant activities. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. However, its limited solubility in aqueous solutions and potential toxicity at high doses may pose challenges in its application.

Future Directions

There are several potential future directions for research on 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Furthermore, the compound's anti-inflammatory and antioxidant properties may also have implications for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with dimethyl sulfide in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with ammonium hydroxide to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

6-chloro-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c1-18(15,16)13-5-9(10(12)14)17-8-3-2-6(11)4-7(8)13/h2-4,9H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXCXDDGASHOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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